molecular formula C15H17N5O B2592751 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034266-78-7

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2592751
CAS No.: 2034266-78-7
M. Wt: 283.335
InChI Key: RCKWTKRVBGLKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps One common method includes the formation of the triazole ring through a cycloaddition reaction between an alkyne and an azide

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: can be compared with other triazole-containing compounds, such as 1,2,3-triazole derivatives.

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyano-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11(2)14(10-20-17-6-7-18-20)19-15(21)13-5-3-4-12(8-13)9-16/h3-8,11,14H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKWTKRVBGLKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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